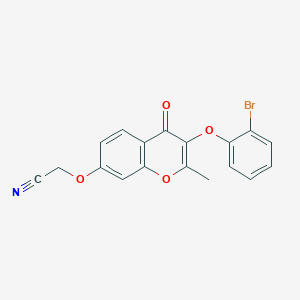

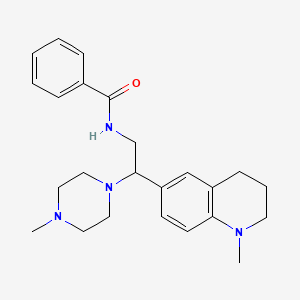

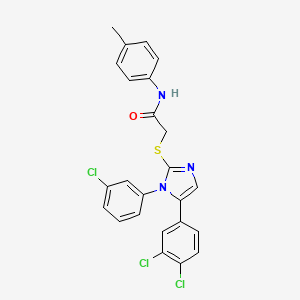

![molecular formula C16H16N2O2S B2495795 N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]acetamide CAS No. 899964-25-1](/img/structure/B2495795.png)

N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]acetamide involves multi-component reactions, such as the Passerini three-component reaction, which combines isocyanides, quinoline-4-carbaldehyde, and arenecarboxylic acids in water at room temperature to yield novel α-(acyloxy)-α-(quinolin-4-yl)acetamides with quantitative yields (Taran et al., 2014).

Molecular Structure Analysis

The molecular structure of compounds similar to N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]acetamide demonstrates a nearly planar conformation, contributing to the stability and reactivity of the molecule. Intramolecular hydrogen bonds play a crucial role in maintaining the overall planarity and facilitating specific chemical interactions (Wen et al., 2006).

Chemical Reactions and Properties

Reactivity studies of related quinoline derivatives show that these compounds undergo various electrophilic substitution reactions, including nitration, sulfonation, and acylation, predominantly at specific positions on the thiophene ring, indicating a high degree of regioselectivity in chemical reactions (Aleksandrov et al., 2020).

Physical Properties Analysis

The physical properties of N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]acetamide derivatives, such as solubility, melting point, and crystal structure, are influenced by the presence of functional groups and the molecular conformation. Studies have shown that these compounds form stable crystals and exhibit specific interactions in the solid state, contributing to their unique physical properties (Karmakar et al., 2009).

Chemical Properties Analysis

The chemical properties of these compounds, including acidity, basicity, reactivity towards nucleophiles and electrophiles, and photochemical behavior, are determined by the quinoline and thiophene moieties, as well as the acetamide group. These characteristics facilitate a wide range of chemical transformations and interactions, making N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]acetamide a versatile compound in synthetic chemistry (Bogza et al., 2018).

Applications De Recherche Scientifique

Structural Aspects and Properties

Research has shown that certain amide-containing isoquinoline derivatives exhibit unique structural aspects and properties. For example, some compounds form gels or crystalline solids upon treatment with different acids, displaying interesting behaviors based on the anion's planarity. These compounds, including variants like N-cyclohexyl-2-(quinolin-8-yloxy) acetamide, have been studied for their crystal structures and host–guest complexes, demonstrating enhanced fluorescence emissions under certain conditions, which could be valuable in materials science for sensing and imaging applications (Karmakar, Sarma, & Baruah, 2007).

Synthesis and Reactivity

The synthesis and reactivity of thiophene-based quinoline derivatives have been extensively studied. One study focused on the condensation of quinolin-5-amine with thiophene-2-carbonyl chloride, leading to the synthesis of N-(quinolin-5-yl)thiophene-2-carboxamide. This compound, upon further treatment and reactions, yielded 2-(thiophen-2-yl)[1,3]thiazolo[4,5-f]quinoline, which underwent various electrophilic substitution reactions to produce derivatives with potential applications in chemical synthesis and material science (Aleksandrov, Zablotskii, & El’chaninov, 2020).

Biological and Chemical Sensing Applications

Quinoline derivatives, including those structurally related to N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]acetamide, have been investigated for their potential as chemosensors. For instance, specific derivatives have shown significant promise as "off–on fluorescence type" chemosensors for metal ions like Zn2+ in biological and aqueous samples. These sensors, due to their high selectivity and sensitivity, could have practical applications in monitoring metal ion concentrations in environmental and biological contexts (Park et al., 2015).

Orientations Futures

Thiophene and its derivatives showed extensive significance in pharmaceutical field because of its varied biological and clinical applications . Therefore, there is an pressing need to design an effective, potent and novel antimicrobial agents with better pharmacodynamic and pharmacokinetic properties .

Mécanisme D'action

Target of Action

The primary targets of N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acetamide are currently unknown. Thiophene-based compounds have been reported to possess a wide range of therapeutic properties , suggesting that they may interact with multiple targets

Mode of Action

Given the diverse biological activities of thiophene derivatives , it is likely that this compound interacts with its targets in a complex manner, leading to a variety of cellular responses. More research is needed to elucidate the specific interactions and resulting changes.

Biochemical Pathways

The biochemical pathways affected by N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acetamide are currently unknown. Thiophene derivatives have been shown to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties , suggesting that they may affect multiple biochemical pathways

Result of Action

The molecular and cellular effects of N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acetamide’s action are currently unknown. Given the diverse biological activities of thiophene derivatives , it is likely that this compound induces a variety of molecular and cellular effects. More research is needed to elucidate these effects.

Propriétés

IUPAC Name |

N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O2S/c1-11(19)17-13-6-7-14-12(10-13)4-2-8-18(14)16(20)15-5-3-9-21-15/h3,5-7,9-10H,2,4,8H2,1H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBUNKRMOHNKKOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC2=C(C=C1)N(CCC2)C(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

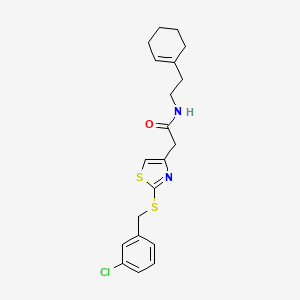

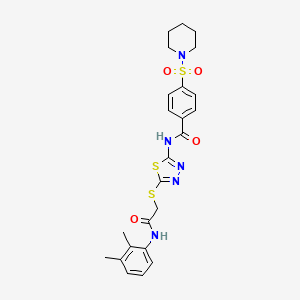

![N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2495716.png)

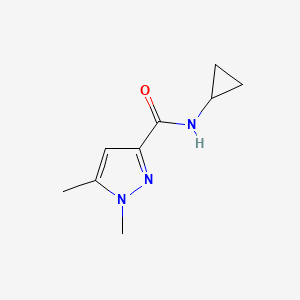

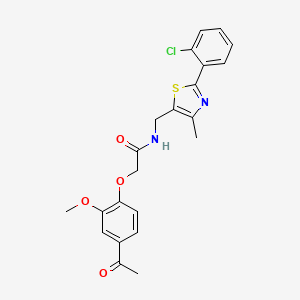

![5-Bromo-2-[1-(cyclobutylmethyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2495719.png)

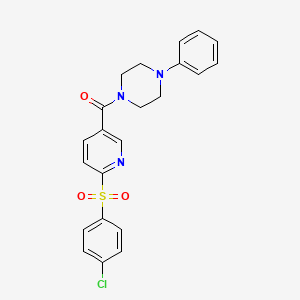

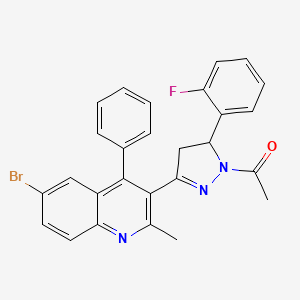

![N-{2-[(2-fluorophenyl)formamido]ethyl}-3-(2-phenylethenesulfonamido)propanamide](/img/structure/B2495727.png)

![2-cyclohexyl-N-(2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2495733.png)